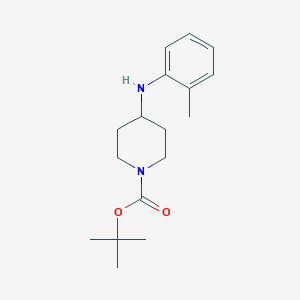

ortho-methyl 4-Anilino-1-Boc-piperidine

Description

ortho-methyl 4-Anilino-1-Boc-piperidine (CAS: 125541-22-2) is a piperidine derivative with a tert-butoxycarbonyl (Boc) protecting group and an ortho-methyl-substituted anilino moiety. Its molecular formula is C₁₆H₂₄N₂O₂, with a molecular weight of 276.4 g/mol. This compound is a crystalline solid stored at -20°C and exhibits a UV absorption maximum at 249 nm . It serves as a precursor in synthesizing 4-anilinopiperidine, a structural component of opioids like fentanyl, and is used in forensic and analytical research to detect illicit substances . Regulatory bodies, including the United Nations and Canada, have classified it under controlled substances due to its structural similarity to opioids .

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

290.4 g/mol |

IUPAC Name |

tert-butyl 4-(2-methylanilino)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O2/c1-13-7-5-6-8-15(13)18-14-9-11-19(12-10-14)16(20)21-17(2,3)4/h5-8,14,18H,9-12H2,1-4H3 |

InChI Key |

HIVZJTXXEISBPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of 4-(2-Methylanilino)piperidine

Reaction Scheme

-

Reductive Amination : 4-Piperidone reacts with 2-methylaniline under reductive conditions (NaBH₃CN, MeOH, 0–5°C, 12 h) to yield 4-(2-methylanilino)piperidine.

-

Boc Protection : The secondary amine of 4-(2-methylanilino)piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with triethylamine (TEA) as a base (25°C, 8 h).

Optimization Insights

Direct Coupling via Buchwald-Hartwig Amination

Procedure

-

Substrate Preparation : 1-Boc-4-bromopiperidine is synthesized via bromination of 1-Boc-4-piperidone (PBr₃, CH₂Cl₂, −10°C).

-

Cross-Coupling : Palladium-catalyzed amination of 1-Boc-4-bromopiperidine with 2-methylaniline (Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 h) achieves 68% yield.

Critical Parameters

-

Catalyst System : Pd₂(dba)₃/Xantphos provides superior turnover compared to Pd(OAc)₂/BINAP (68% vs. 42%).

-

Base Impact : Cs₂CO₃ enhances reactivity over K₃PO₄ by stabilizing the palladium intermediate.

Industrial-Scale Synthesis: Insights from Patent CN104628627A

The Chinese patent CN104628627A delineates a Hofmann degradation approach for 1-Boc-4-aminopiperidine synthesis, adaptable to ortho-methyl derivatives through intermediate modification:

Key Steps

-

1-Boc-4-piperidyl Urea Formation :

-

Hofmann Degradation :

Modification for ortho-Methyl Derivative

-

Replace 4-piperidinecarboxamide with 4-(2-methylanilino)piperidinecarboxamide to direct the Hofmann degradation toward the target compound.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Chemical Reactions Analysis

Types of Reactions: Ortho-methyl 4-Anilino-1-Boc-piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthesis Pathways

Ortho-methyl 4-Anilino-1-Boc-piperidine is synthesized through various organic reactions involving piperidine derivatives and aniline compounds. Its role as a precursor in synthesizing fentanyl analogs is of particular significance.

Precursor for Fentanyl Synthesis

This compound is primarily recognized as a precursor in the synthesis of fentanyl and its analogs, which are potent mu-opioid receptor agonists. The compound's structure allows for modifications that yield various fentanyl derivatives, which are crucial in opioid pharmacology and pain management research .

Forensic Applications

In forensic science, this compound serves as an analytical reference standard for detecting synthetic opioids in biological samples. Its presence can indicate the synthesis of illicit drugs, aiding law enforcement and public health officials in understanding drug trends .

Pharmacological Studies

Research has indicated that compounds derived from this compound exhibit significant pharmacological activity. For instance:

- Antibacterial Activity : Studies have shown that piperidine derivatives can possess moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : Some derivatives have been identified as effective acetylcholinesterase inhibitors, which are relevant in treating neurological conditions .

Toxicological Research

While this compound itself may not exhibit high toxicity, its derivatives have been analyzed for their toxicological profiles. Understanding these profiles is essential for both therapeutic applications and assessing risks associated with synthetic opioids .

Table 1: Summary of Applications

| Application Area | Description |

|---|---|

| Precursor for Fentanyl | Used in synthesizing various fentanyl analogs |

| Forensic Science | Analytical reference standard for detecting synthetic opioids |

| Pharmacological Studies | Exhibits antibacterial properties and enzyme inhibition |

| Toxicological Research | Evaluated for safety profiles of derivatives |

Table 2: Pharmacological Activities of Derivatives

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| Piperidine Derivative A | Acetylcholinesterase Inhibition | 2.14 ± 0.003 |

| Piperidine Derivative B | Antibacterial (S. typhi) | Moderate |

| Piperidine Derivative C | Antibacterial (B. subtilis) | Strong |

Case Study 1: Detection of Synthetic Opioids

A report from the Office of the Chief Medical Examiner highlighted the detection of this compound in drug paraphernalia linked to several overdose cases involving novel synthetic opioids. The analysis provided insights into the prevalence and impact of these substances on public health .

Case Study 2: Pharmacological Evaluation

In a study evaluating various piperidine derivatives, researchers synthesized compounds based on this compound and assessed their antibacterial activities against multiple strains. The results indicated promising efficacy, supporting further exploration into their therapeutic potential .

Mechanism of Action

The mechanism of action of ortho-methyl 4-Anilino-1-Boc-piperidine involves its interaction with specific molecular targets and pathways. As a precursor in the synthesis of fentanyl, it plays a crucial role in the formation of the active opioid compound. The molecular targets include opioid receptors, where the synthesized fentanyl exerts its analgesic effects by binding to these receptors and modulating pain signals .

Comparison with Similar Compounds

4-Anilino-1-benzylpiperidine (CAS: 1155-56-2)

- Molecular Formula : C₁₈H₂₂N₂

- Molecular Weight : 266.4 g/mol

- Key Differences: Protecting Group: Benzyl instead of Boc. UV Profile: Dual λmax at 249 nm and 296 nm, suggesting extended conjugation compared to the Boc derivative . Applications: Identified as an impurity in fentanyl synthesis, highlighting its role in quality control for illicit drug detection . Regulatory Status: Not explicitly controlled under international conventions, unlike the Boc analog .

1-BOC-4-[(4-Methylphenyl)amino]piperidine (CAS: 501673-99-0)

- Molecular Formula : C₁₇H₂₆N₂O₂

- Molecular Weight : 290.4 g/mol

- Key Differences: Substitution Pattern: Para-methylphenyl group vs. ortho-methyl anilino. Electronic Effects: The para-methyl group may enhance steric hindrance or alter receptor binding compared to the ortho-methyl derivative .

4-Anilino-1-Cbz-piperidine (CAS: 159874-18-7)

- Protecting Group : Carbobenzyloxy (Cbz) instead of Boc.

- Stability: Cbz is cleaved via hydrogenolysis, whereas Boc requires acidic conditions (e.g., trifluoroacetic acid). This difference impacts synthetic strategies for piperidine intermediates .

- Applications : Less commonly referenced in opioid synthesis, suggesting niche use in peptide chemistry or alternative drug scaffolds.

Physicochemical and Functional Comparisons

Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Key Substituent |

|---|---|---|---|---|

| ortho-methyl 4-Anilino-1-Boc-piperidine | C₁₆H₂₄N₂O₂ | 276.4 | Boc | ortho-methyl anilino |

| 4-Anilino-1-benzylpiperidine | C₁₈H₂₂N₂ | 266.4 | Benzyl | Anilino |

| 1-BOC-4-[(4-methylphenyl)amino]piperidine | C₁₇H₂₆N₂O₂ | 290.4 | Boc | para-methylphenyl |

UV-Vis Absorption Profiles

- This compound: λmax = 249 nm .

- 4-Anilino-1-benzylpiperidine: λmax = 249 nm, 296 nm (additional peak due to benzyl conjugation) .

Regulatory Status

- This compound: Scheduled under the 1988 UN Convention, necessitating strict control in research .

- Benzyl and Cbz Analogs: Not currently controlled, enabling broader accessibility for non-opioid applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.